molecular formula C7H4FNO5 B13015856 2-Fluoro-5-hydroxy-4-nitrobenzoic acid

2-Fluoro-5-hydroxy-4-nitrobenzoic acid

Cat. No.: B13015856
M. Wt: 201.11 g/mol
InChI Key: HWEOLANUQJPQKR-UHFFFAOYSA-N
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Description

2-Fluoro-5-hydroxy-4-nitrobenzoic acid is a benzoic acid derivative characterized by the presence of fluorine, hydroxyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-5-hydroxy-4-nitrobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-fluorobenzoic acid to introduce the nitro group. This is followed by hydroxylation to add the hydroxyl group at the desired position. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for hydroxylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of 2-fluoro-5-nitro-4-benzoquinone.

    Reduction: The nitro group can be reduced to an amino group, resulting in 2-fluoro-5-hydroxy-4-aminobenzoic acid.

    Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: 2-Fluoro-5-nitro-4-benzoquinone.

    Reduction: 2-Fluoro-5-hydroxy-4-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-5-hydroxy-4-nitrobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the development of fluorescent probes for detecting specific biomolecules.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-5-hydroxy-4-nitrobenzoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The presence of the fluorine atom can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity and specificity.

Comparison with Similar Compounds

    2-Fluoro-4-hydroxy-5-nitrobenzoic acid: Similar structure but with different positions of functional groups.

    2-Fluoro-5-nitrobenzoic acid: Lacks the hydroxyl group.

    4-Hydroxy-3-nitrobenzoic acid: Lacks the fluorine atom.

Uniqueness: 2-Fluoro-5-hydroxy-4-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential applications. The combination of fluorine, hydroxyl, and nitro groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C7H4FNO5

Molecular Weight

201.11 g/mol

IUPAC Name

2-fluoro-5-hydroxy-4-nitrobenzoic acid

InChI

InChI=1S/C7H4FNO5/c8-4-2-5(9(13)14)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12)

InChI Key

HWEOLANUQJPQKR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)[N+](=O)[O-])F)C(=O)O

Origin of Product

United States

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